molecular formula C23H26N4OS B2556307 2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894878-58-1

2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2556307
M. Wt: 406.55
InChI Key: OOJBEOAXZHINSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Spiro Compounds

The versatility of heterocyclic and spiro compounds in synthetic chemistry is well-documented, offering a wide range of applications in drug development, materials science, and as intermediates in organic synthesis. For example, the synthesis and modification of tetra-azaspirodecanes and related derivatives demonstrate their potential in creating complex molecular architectures (Chimichi et al., 1984). These methods are crucial for producing molecules with specific biological activities or material properties.

Applications in Antiviral and Antitumor Research

Significantly, some spiro compounds, including thiazolidinone derivatives, have been explored for their antiviral (Apaydın et al., 2020) and anti-leukemic activities (Guillon et al., 2020). These studies underscore the importance of such compounds in developing new therapeutic agents.

Synthetic Methodologies

Research also delves into innovative synthetic methodologies, including ultrasound-assisted synthesis, to create novel urea derivatives of triazaspirodecanones, highlighting the efficiency and environmental benefits of such techniques (Velupula et al., 2021). This approach could potentially apply to synthesizing the compound , providing a more efficient pathway.

Structural Studies

Additionally, studies on the crystal structures of related compounds provide insights into their conformational behaviors and molecular interactions, essential for understanding their reactivity and potential applications (Heinemann et al., 1995). These structural analyses are crucial for designing molecules with desired properties and functions.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-methylsulfanyl-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-9-10-18(15-17(16)2)20-21(29-3)26-23(25-20)11-13-27(14-12-23)22(28)24-19-7-5-4-6-8-19/h4-10,15H,11-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJBEOAXZHINSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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